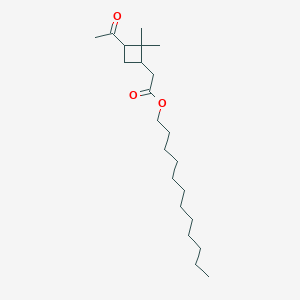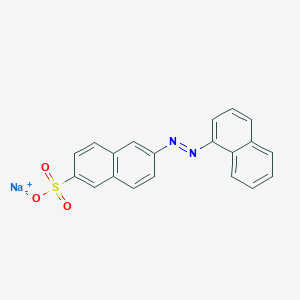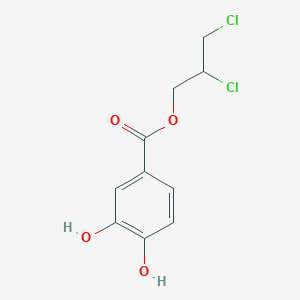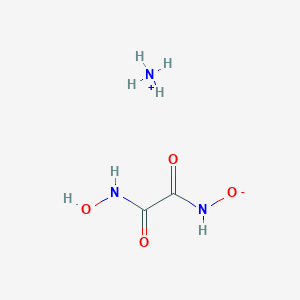
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate is a chemical compound with the molecular formula C22H40O3. It is known for its unique structure, which includes a cyclobutyl ring substituted with acetyl and dimethyl groups, and a dodecyl ester chain. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate typically involves the esterification of 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid with dodecanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds
Mecanismo De Acción
The mechanism by which dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl acetate: Similar in structure but lacks the cyclobutyl ring and acetyl group.
2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid: Similar but without the dodecyl ester chain.
Dodecyl 2-(2,2-dimethylcyclobutyl)acetate: Lacks the acetyl group
Uniqueness
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate is unique due to its combination of a cyclobutyl ring with acetyl and dimethyl substitutions, along with a long dodecyl ester chain. This unique structure imparts specific chemical and physical properties that make it valuable in various applications .
Propiedades
Número CAS |
6281-15-8 |
|---|---|
Fórmula molecular |
C22H40O3 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C22H40O3/c1-5-6-7-8-9-10-11-12-13-14-15-25-21(24)17-19-16-20(18(2)23)22(19,3)4/h19-20H,5-17H2,1-4H3 |
Clave InChI |
LGGLZSKITXBWKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CC1CC(C1(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)


![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)


![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)


![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
